
6-Methyl-4-pyrrolidin-1-ylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-pyrrolidin-1-ylquinazoline is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-pyrrolidin-1-ylquinazoline is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
6-Methyl-4-pyrrolidin-1-ylquinazoline has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit viral replication. Additionally, it has been shown to have antioxidant activity and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methyl-4-pyrrolidin-1-ylquinazoline in lab experiments is its potent biological activity. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral activities at low concentrations. Additionally, it has been shown to be relatively stable and easy to synthesize.
One limitation of using 6-Methyl-4-pyrrolidin-1-ylquinazoline in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-Methyl-4-pyrrolidin-1-ylquinazoline. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, its mechanism of action needs to be elucidated to identify potential targets for cancer therapy.
Another area of interest is its potential use in the treatment of viral infections. Studies have shown that 6-Methyl-4-pyrrolidin-1-ylquinazoline has antiviral activity against HIV-1 and hepatitis C virus. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Conclusion
In conclusion, 6-Methyl-4-pyrrolidin-1-ylquinazoline is a synthetic compound that has shown promise in scientific research as a potential therapeutic agent for various diseases. Its potent anti-inflammatory, anti-cancer, and anti-viral activities make it an attractive target for further research. However, its potential toxicity and unclear mechanism of action need to be further investigated. Future studies may lead to the development of novel therapies for cancer and viral infections.
Méthodes De Synthèse
The synthesis of 6-Methyl-4-pyrrolidin-1-ylquinazoline involves the reaction of 6-methyl-2-nitroaniline with 1-(pyrrolidin-1-yl)prop-2-en-1-one in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed C-N coupling reaction, followed by reduction of the resulting nitro compound with hydrogen gas over a palladium on carbon catalyst. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
6-Methyl-4-pyrrolidin-1-ylquinazoline has shown promise in scientific research as a potential therapeutic agent for various diseases. Studies have shown that this compound has potent anti-inflammatory, anti-cancer, and anti-viral activities. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been shown to have antiviral activity against HIV-1 and hepatitis C virus.
Propriétés
IUPAC Name |
6-methyl-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-4-5-12-11(8-10)13(15-9-14-12)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRJNBWAAFLODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-pyrrolidin-1-ylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
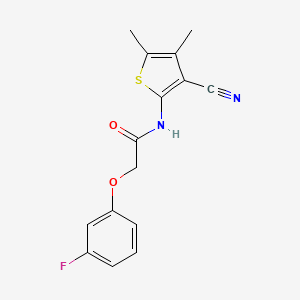
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
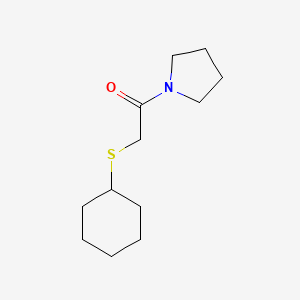
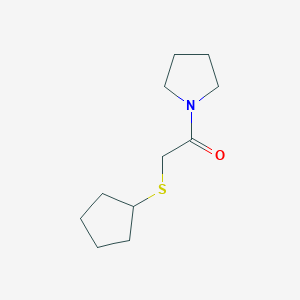
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
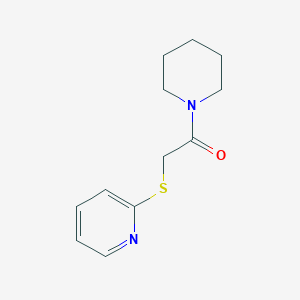
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)
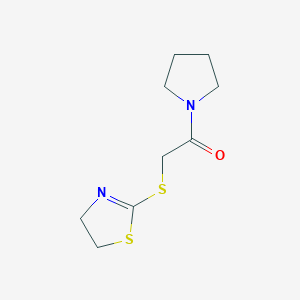
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)